molecular formula C18H15NO6 B2656583 Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 7593-63-7

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

Cat. No.: B2656583
CAS No.: 7593-63-7
M. Wt: 341.319
InChI Key: LBIZAJRRCYJCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C18H15NO6 . This compound belongs to the isoquinoline family and is characterized by its unique tricarboxylate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves a multi-step process. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process . This method uses tungsten as a catalyst to facilitate the cycloaddition and subsequent aromatization, resulting in the formation of the desired compound. The reaction conditions often include the use of functional groups such as ester, nitrile, ketone, and alkene, and the process can achieve yields of up to 94% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it has been shown to interact with DNA and enzymes, stabilizing intermediate complexes and affecting biological processes . The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is unique due to its tricarboxylate structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZAJRRCYJCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7593-63-7
Record name TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.